3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole
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Overview
Description
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with appropriate reagents under controlled conditions. One common method includes the cyclization of the hydrazide with a nitrile oxide intermediate, which is generated in situ . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl-1,2,4-triazole
- 3-(Trifluoromethyl)phenyl-1,2,4-thiadiazole
- 3-(Trifluoromethyl)phenyl-1,2,4-oxazole
Uniqueness
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds .
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-13-5-15-14-8/h1-5H |
InChI Key |
LPEZPPVFFQTJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
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